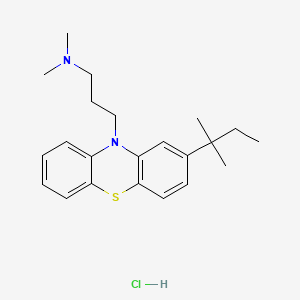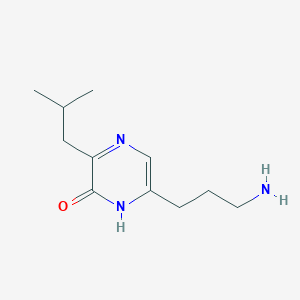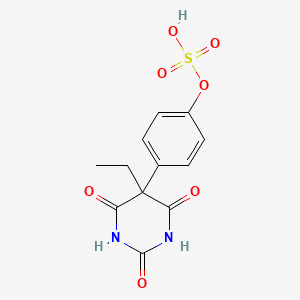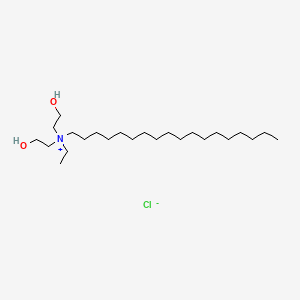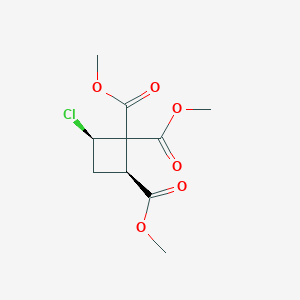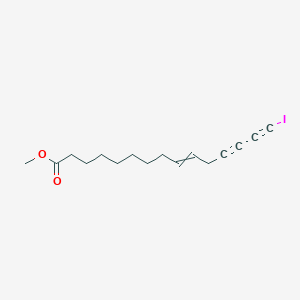![molecular formula C13H21NO2 B14490428 N-[(tert-Butylperoxy)methyl]-N-ethylaniline CAS No. 64254-25-7](/img/structure/B14490428.png)
N-[(tert-Butylperoxy)methyl]-N-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(tert-Butylperoxy)methyl]-N-ethylaniline is an organic compound that belongs to the class of peroxides It is characterized by the presence of a tert-butylperoxy group attached to a methyl group, which is further connected to an aniline ring substituted with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(tert-Butylperoxy)methyl]-N-ethylaniline typically involves the reaction of N-ethylaniline with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene. The process can be summarized as follows:
- A catalyst, such as a transition metal salt, is introduced to facilitate the reaction.
- The mixture is stirred at a moderate temperature until the reaction is complete.
- The product is isolated and purified using standard techniques such as column chromatography.
N-ethylaniline: is dissolved in a solvent.
tert-Butyl hydroperoxide: is added to the solution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(tert-Butylperoxy)methyl]-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aniline ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Electrophilic reagents like halogens or nitrating agents are used in the presence of acids or bases to facilitate substitution on the aniline ring.
Major Products
Oxidation: Formation of radicals and subsequent products such as alcohols or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl groups on the aniline ring.
Applications De Recherche Scientifique
N-[(tert-Butylperoxy)methyl]-N-ethylaniline has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: Investigated for its potential as an oxidizing agent in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N-[(tert-Butylperoxy)methyl]-N-ethylaniline primarily involves the generation of radicals through the cleavage of the peroxide bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl peroxybenzoate: Another peroxide compound used as a radical initiator.
Di-tert-butyl peroxide: A widely used peroxide in polymerization reactions.
tert-Butyl hydroperoxide: A simpler peroxide used in various oxidation reactions.
Uniqueness
N-[(tert-Butylperoxy)methyl]-N-ethylaniline is unique due to its specific structure, which combines the properties of a peroxide with those of an aniline derivative. This combination allows for a wide range of applications, particularly in fields requiring radical initiation and oxidation.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development may uncover even more uses for this intriguing compound.
Propriétés
Numéro CAS |
64254-25-7 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
N-(tert-butylperoxymethyl)-N-ethylaniline |
InChI |
InChI=1S/C13H21NO2/c1-5-14(11-15-16-13(2,3)4)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 |
Clé InChI |
CEFYHBXIIUEZTI-UHFFFAOYSA-N |
SMILES canonique |
CCN(COOC(C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



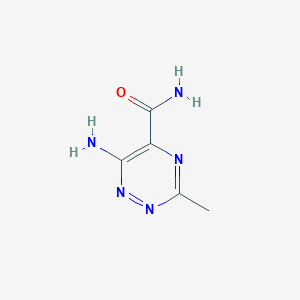


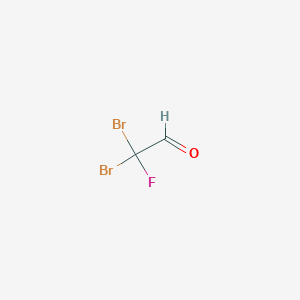
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)
